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Compound of Interest

Compound Name: 4-Hydroxy-6-methylquinoline

Cat. No.: B1583873 Get Quote

An In-Depth Technical Guide to 4-Hydroxy-6-methylquinoline for Advanced Research and

Development

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-Hydroxy-6-methylquinoline, a heterocyclic

compound of significant interest in medicinal chemistry and drug discovery. Designed for

researchers, chemists, and drug development professionals, this document elucidates the

compound's core characteristics, synthesis, and potential applications, grounding all

information in established scientific protocols and literature.

Core Chemical Identity and Physicochemical
Properties
4-Hydroxy-6-methylquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle. It

exists in tautomeric equilibrium with its keto form, 6-methylquinolin-4(1H)-one.[1] This

tautomerism is a critical consideration in its reactivity and biological interactions. The primary

identifiers and properties are summarized below.
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Property Value Source

IUPAC Name 6-methylquinolin-4-ol [2]

Synonyms
4-Hydroxy-6-methylquinoline,

6-Methyl-4-quinolinol
[1][2]

CAS Number 23432-40-8 [1][2]

Molecular Formula C₁₀H₉NO [2]

Molecular Weight 159.18 g/mol

Appearance Solid

Melting Point 234-236 °C [3]

Water Solubility Slightly soluble in water [3]

SMILES Cc1ccc2nccc(O)c2c1
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Synthesis Pathway and Experimental Protocol
The synthesis of 4-hydroxyquinolines is a well-established area of organic chemistry. One

common and effective method involves the cyclization of an aniline derivative with a β-

ketoester or a similar precursor, a variant of the Conrad-Limpach reaction.[4] A specific protocol

for synthesizing the tautomer 6-methyl-4-quinolone is detailed below.[1]

Workflow for the Synthesis of 6-methyl-4-quinolone
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Caption: Synthetic workflow for 6-methyl-4-quinolone.
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Detailed Step-by-Step Synthesis Protocol[1]
This protocol describes the synthesis starting from 2-amino-5-methylacetophenone.

Step 1: Reactant Preparation

Dissolve 2-amino-5-methylacetophenone (99 mg, 0.67 mmol) in toluene (8 mL) within a

dry reaction flask to create a homogeneous solution.

Causality: Toluene serves as an anhydrous solvent, crucial for the subsequent step

involving a highly reactive base.

Step 2: Base-Mediated Activation

Slowly add sodium hydride (NaH, 60% oil dispersion, 80 mg, 2 mmol) to the solution.

Stir the reaction mixture at room temperature for 30 minutes.

Expertise & Experience: Sodium hydride is a strong, non-nucleophilic base. Its function is

to deprotonate the amino group of the acetophenone, forming a more potent nucleophile

that is required to initiate the reaction with the electrophilic ethyl formate.

Step 3: Cyclization

Add ethyl formate (0.27 mL, 3.3 mmol) dropwise to the reaction mixture.

Continue stirring the mixture at room temperature overnight.

Causality: Ethyl formate acts as a one-carbon electrophile. The activated aniline derivative

attacks the carbonyl carbon of the ethyl formate, leading to an intermediate that

subsequently undergoes intramolecular cyclization to form the quinolone ring system.

Step 4: Quenching and Neutralization

After the reaction is complete, slowly add water (3 mL) to quench the excess sodium

hydride. Stir for 5 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adjust the solution to a neutral pH using a 10% hydrochloric acid solution, which will cause

the product to precipitate out of the solution.

Trustworthiness: The careful addition of water is a critical safety step to manage the

exothermic reaction of quenching NaH. Neutralization ensures that the product, which has

a phenolic hydroxyl group, is in its neutral, less soluble form, maximizing precipitation and

yield.

Step 5: Product Isolation and Purification

Collect the precipitated crystals by filtration.

Wash the collected solid with cold water (2 x 3 mL) to remove any remaining salts or

water-soluble impurities.

Dry the product to yield 6-methyl-4-quinolone (56 mg, 53% yield).

Product Characterization Data[1]
¹H-NMR (400MHz, DMSO-d₆): δ 11.7 (brs, 1H), 7.87 (s, 1H), 7.84 (dd, J = 5.9, 7.3Hz, 1H),

7.41-7.49 (m, 2H), 5.99 (dd, J = 1.2, 7.3Hz, 1H), 2.40 (s, 3H).

Mass Spectrum (FD-MS, m/z): 159 (M+).

Self-Validating System: The obtained mass of 159 corresponds to the molecular weight of

the target compound (C₁₀H₉NO), confirming the successful synthesis. The ¹H-NMR

spectrum provides the structural proof, with characteristic peaks for the methyl group and

aromatic protons.

Biological Significance and Applications in Drug
Development
While 4-Hydroxy-6-methylquinoline is a valuable research intermediate[2], the broader 4-

hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry.[5]

Derivatives have been associated with a wide array of pharmacological activities, making this

core a compelling starting point for drug discovery programs.
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Anticancer Activity: Substituted 4-hydroxyquinolines have been synthesized and evaluated

as potential cytotoxic agents. Certain derivatives have demonstrated selective toxicity

towards doxorubicin-resistant colon adenocarcinoma cell lines, suggesting potential for

overcoming multi-drug resistance (MDR) in cancer.[4]

Cardiotonic Agents: Structurally related compounds, specifically 6-hydroxy-4-methylquinolin-

2(1H)-one derivatives, have been designed as selective phosphodiesterase 3 (PDE3)

inhibitors.[6][7] These agents improve cardiac contractility and are explored for use in

congestive heart failure.[6][7]

Antiviral Potential: Related 6-aminoquinolone derivatives have been shown to inhibit HIV

replication at the transcriptional level.[8] Their activity extends to other viruses, such as

cytomegalovirus (CMV), indicating a potential for broad-spectrum antiviral applications.[8]

Antimalarial Properties: The 4-hydroxyquinoline core is central to several antimalarial drugs.

Programmed functionalization of this scaffold has led to the discovery of compounds with

strong, submicromolar activity against the malaria parasite, Plasmodium falciparum.[5]

Conceptual Mechanism: PDE3 Inhibition by Quinoline
Derivatives
The investigation of quinoline derivatives as PDE3 inhibitors provides a compelling example of

their therapeutic potential.[6][7] The diagram below illustrates the established mechanism for

how PDE3 inhibition leads to increased cardiac muscle contractility.
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Caption: Mechanism of cardiotonic action via PDE3 inhibition.
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Safety and Handling
As with any research chemical, proper safety protocols must be observed when handling 4-
Hydroxy-6-methylquinoline.

Hazard Classifications: Acute Toxicity 4 (Oral), Eye Damage 1.

Signal Word: Danger.

Hazard Statements:

H302: Harmful if swallowed.

H318: Causes serious eye damage.

Precautionary Statements:

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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